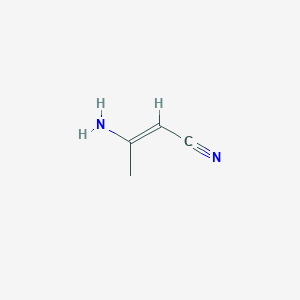

3-Aminocrotononitrile

描述

准备方法

3-Aminocrotononitrile can be synthesized through several methods. One common method involves the reaction of crotononitrile with ammonia under specific conditions . Another method includes the reaction of crotononitrile with hydroxylamine . Industrial production methods often involve the use of high temperatures and pressures to optimize yield and efficiency .

化学反应分析

Cyclocondensation Reactions

3-Aminocrotononitrile acts as a bisnucleophilic reagent, enabling the synthesis of heterocyclic compounds:

Electrophilic Substitution and Coupling

The compound participates in diazotization and coupling reactions:

- Diazotization with p-Substituted Anilines :

- Reaction with Aryldiazonium Salts :

Nucleophilic Additions

This compound reacts with unsaturated electrophiles:

Self-Condensation and Isomerization

- Self-Condensation :

- Isomerization :

Reaction with Carbonyl Compounds

科学研究应用

Pharmaceutical Applications

3-Aminocrotononitrile serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its ability to participate in diverse chemical reactions makes it valuable in developing new drugs.

Case Study: Antitumor Activity

A study demonstrated that this compound could be utilized to synthesize bis 1,4-dihydropyridine derivatives, which exhibited notable cytotoxicity against lung carcinoma cells (A549) compared to breast cancer cells (MCF7). The compounds synthesized showed better binding affinity to cyclin-dependent kinase 2 (CDK2), indicating potential for anticancer drug development .

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Compound 10 | A549 | Lower than others |

| Compound 7 | MCF7 | Highest activity |

| Compound 8 | MCF7 | Lowest activity |

Organic Synthesis

In organic chemistry, this compound is employed for the preparation of α,β-unsaturated nitriles. These nitriles are essential for creating complex organic molecules and serve as building blocks in various synthetic pathways.

Reactions Involving this compound

- Electrophilic Reactions : It undergoes diazotization coupling reactions with p-substituted anilines to yield 2-arylhydrazono-3-ketimino-butyronitriles.

- Cyclization Reactions : It acts as a bisnucleophilic reagent in cyclocondensation reactions, forming various pyrimidinones and other heterocycles .

Material Science

The unique reactivity of this compound makes it suitable for exploring new materials, particularly in polymer chemistry. Its properties can be leveraged to develop polymers with enhanced characteristics.

Applications in Polymer Chemistry

- Synthesis of New Polymers : The compound can be used to create polyfunctional materials that exhibit improved mechanical and thermal properties.

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its role as an intermediate allows for the development of more effective agricultural products.

Impact on Agrochemical Formulations

Research indicates that incorporating this compound into pesticide formulations can enhance their effectiveness by improving target specificity and reducing environmental impact .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediate for neurological agents; anticancer compounds |

| Organic Synthesis | Preparation of α,β-unsaturated nitriles; heterocycles |

| Material Science | Development of new polymers |

| Agricultural Chemicals | Formulation of pesticides and herbicides |

作用机制

The mechanism of action of 3-Aminocrotononitrile involves its ability to act as a bisnucleophilic reagent. It can react with various electrophiles to form different products. For example, it reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines . It also undergoes diazotization coupling reactions with p-substituted anilines to form 2-arylhydrazone-3-ketimino-butyronitriles .

相似化合物的比较

3-Aminocrotononitrile is similar to other compounds such as:

3-Amino-3-methylacrylonitrile: Similar in structure but with a methyl group attached to the carbon chain.

3-Iminobutyronitrile: Similar in structure but with an imino group instead of an amino group.

Diacetonitrile: Similar in structure but with two nitrile groups attached to the carbon chain.

The uniqueness of this compound lies in its ability to act as a bisnucleophilic reagent, making it highly versatile in various chemical reactions and applications .

生物活性

3-Aminocrotononitrile (3-ACN) is a small organic molecule with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse chemical reactivity. This article explores the biological activity of 3-ACN, focusing on its synthesis, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the formula C₄H₅N₂, featuring an amine group (NH₂) attached to the third carbon of a conjugated carbon chain, with a cyano group (C≡N) at the terminal position. This structure contributes to its reactivity and versatility as a synthetic intermediate in various chemical reactions, including cycloaddition and condensation reactions .

Synthesis

The synthesis of 3-ACN typically involves the dimerization of acetonitrile using strong bases such as sodium amide. The reaction proceeds through deprotonation to form a carbanion, which subsequently reacts to yield 3-ACN. Various methods have been reported, achieving yields ranging from 53% to over 90% purity .

Antimicrobial Activity

Research has indicated that 3-ACN exhibits notable antimicrobial properties. A study evaluating various aniline derivatives, including 3-ACN, found that it demonstrated significant activity against several bacterial strains. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Properties

3-ACN has been investigated for its anti-inflammatory effects. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. In animal models, compounds derived from 3-ACN exhibited reduced inflammation in conditions such as arthritis, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Inflammation Model : In a study involving rats subjected to complete Freund's adjuvant-induced inflammation, derivatives of 3-ACN were administered. The results indicated a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory efficacy .

- Antimicrobial Testing : A series of experiments tested various concentrations of 3-ACN against Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

3-aminobut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJOESCKJGFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061508 | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow flakes; [MSDSonline] | |

| Record name | 3-Aminocrotononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1118-61-2 | |

| Record name | 3-Amino-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocrotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 3-Aminocrotononitrile?

A1: The molecular formula of this compound is C4H6N2, and its molecular weight is 82.10 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques include FTIR [, , ], NMR (1H and 13C) [, , , , , ], HRMS [], and UV-Vis spectroscopy []. X-ray crystallography has also been used to determine the structure of 3-ACN derivatives [].

Q3: What are the key infrared (IR) spectral features of this compound?

A3: The IR spectrum of 3-ACN exhibits a strong C≡N stretching band in the 2300-2200 cm-1 range, similar to other nitriles. This band is generally broader when 3-ACN is frozen in a water matrix compared to an argon matrix, suggesting the formation of hydrogen bonds [].

Q4: How does the choice of acid chloride and base affect the regioselectivity of acylation reactions with this compound?

A4: The acylation of 3-ACN with acid chlorides exhibits strong regioselectivity depending on the acid chloride and base used. For instance, acylation with α,β-unsaturated acid chlorides in the presence of triethylamine favors C-acylation, leading to the formation of 3,4-dihydropyridin-(2H)-one derivatives via a [, ] sigmatropic rearrangement []. In contrast, certain aliphatic and aromatic acid chlorides may favor N-acylation depending on the reaction conditions [].

Q5: How is this compound used in the synthesis of heterocyclic compounds?

A5: 3-ACN serves as a versatile building block in the synthesis of various heterocyclic systems. Some key examples include:

- Pyridines: It is a common reagent in the Hantzsch pyridine synthesis [, , , , , ].

- Pyrimidines: Reacts with hydroxide catalysts to form aminopyrimidines [].

- Triazoles: Can be electrochemically oxidized to form 1,2,3[2H]-triazole-4-carbonitriles [].

- Isothiazoles: Reacts with 4,5-dichloro-1,2,3-dithiazolium chloride to form substituted isothiazoles [].

- Pyrazolopyrimidines: Coupled with diazonium salts to generate intermediates for pyrazolopyrimidine synthesis [].

- Furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones: Participates in a four-component reaction to yield these complex heterocycles [].

Q6: Can this compound be used in multicomponent reactions?

A6: Yes, 3-ACN is a valuable component in multicomponent reactions (MCRs). For example, it participates in a one-pot, four-component reaction with benzaldehyde, tetronic acid, and phenylhydrazine to afford 3-methyl-1,4-diphenyl-7,8-dihydro-1H-furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones []. It also plays a role in L-proline-catalyzed sequential four-component reactions to construct structurally complex heterocyclic ortho-quinones [].

Q7: What is unique about the reaction of this compound with arenediazonium salts?

A7: Instead of forming triazenes (expected from N-coupling), arenediazonium salts react with 3-ACN to produce 2-arylhydrazono-3-oxobutanenitriles. This occurs through diazonium coupling at the C2-vinylic carbon, accompanied by hydrolysis of the 3-amino group to a 3-oxo derivative [].

Q8: How does the configuration of arylhydrazones derived from this compound vary with substituents on the aryl ring?

A8: The E/Z configuration of arylhydrazones obtained from coupling reactions of 3-ACN with arenediazonium salts is influenced by the position and electronic nature of substituents on the aryl moiety [, ]. For example, para-substituted hydrazononitriles primarily exist as the Z isomer, while ortho-substituted analogs show a mixture of E and Z configurations [].

Q9: Is there information on the stability of this compound under various conditions?

A9: While specific stability data is limited within the provided research, 3-ACN is generally handled with care as it can be sensitive to moisture and air.

Q10: Does this compound exhibit any catalytic properties itself?

A10: The provided research focuses on the synthetic utility of 3-ACN as a building block rather than its potential catalytic properties.

Q11: Have any biological activities been reported for this compound derivatives?

A13: Yes, several studies highlight the biological potential of 3-ACN derivatives:* Antitumor Activity: Novel tetrapodal 1,4-dihydropyridines synthesized from 3-ACN displayed promising antitumor activity against various cancer cell lines, including A549 (lung carcinoma), HCT116 (colon adenocarcinoma), and MCF7 (breast cancer) []. These derivatives induced apoptosis, cell cycle arrest, and p53 protein expression in cancer cells while exhibiting lower damage effects on normal cells [, ].* Antimicrobial Activity: Heterocyclic tetraazo dyes synthesized from 3-ACN showed antimicrobial activity [].

Q12: Is there information on the toxicity and safety profile of this compound?

A12: Specific toxicological data is not presented within the provided research abstracts. As with any chemical, handling 3-ACN with caution and following appropriate safety measures is essential.

Q13: What is known about the environmental impact and degradation of this compound?

A13: The provided research primarily focuses on the synthetic applications of 3-ACN. Information on its environmental fate and potential ecotoxicological effects is not included.

Q14: What analytical methods are used to characterize and quantify this compound?

A16: Various analytical techniques are used to characterize 3-ACN and its derivatives, including:* Spectroscopy: FTIR, NMR (1H and 13C), HRMS, and UV-Vis spectroscopy [, , , , , ]. * Chromatography: Gas chromatography-mass spectrometry (GC-MS) has been used to identify 3-ACN as a marker for amphetamine synthesized via a specific route [].

Q15: Has this compound been identified as a marker in forensic analysis?

A17: Yes, the presence of 3-ACN in seized amphetamine samples has been linked to a specific synthetic route (Leuckart route) starting from the pre-precursor α-phenylacetoacetonitrile (APAAN) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。